AA92593

Catalog No.
S006542
CAS No.
M.F
C13H19NO3S
M. Wt
269.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AA92593

Product Name

AA92593

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonylpiperidine

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

InChI

InChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

HDTKLZINZGEPFG-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(4-Methoxy-3-methyl-benzenesulfonyl)-piperidine

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC

Novel antagonist of melanopsin-mediated phototransduction; High Quality Biochemicals for Research Uses

AA92593 is a synthetic sulfonamide-based opsinamide that functions as a potent, competitive antagonist of mammalian melanopsin (OPN4). In procurement and assay design, it is prioritized as a benchmark tool compound due to its high purity (≥98%), well-characterized retinal bioavailability, and strict selectivity for OPN4 over classical rod and cone opsins[1]. Unlike broad-spectrum inhibitors, AA92593 directly competes with 9-cis-retinal for the melanopsin binding pocket, enabling precise, reversible modulation of non-image-forming photic responses such as the pupillary light reflex (PLR) and circadian photoentrainment . Its established pharmacokinetic profile and absolute lack of cross-reactivity with 74 common biological targets make it an essential reagent for isolating melanopsin-specific pathways in complex in vivo and in vitro models [2].

Substituting AA92593 with generic opsin inhibitors or less-validated opsinamides introduces severe confounding variables into phototransduction assays [1]. Generic inhibitors frequently cross-react with rod and cone opsins, making it impossible to isolate intrinsically photosensitive retinal ganglion cell (ipRGC) activity from standard visual processing . Furthermore, AA92593 possesses a unique structural dependency on specific amino acid residues (Phe-94, Ser-188, Ser-269) conserved exclusively in mammalian melanopsins; it does not inhibit non-mammalian vertebrate or invertebrate melanopsins [2]. Utilizing a generic substitute in comparative or transgenic studies risks off-target binding and fails to provide the species-specific resolution and rapid in vivo clearance (>95% within 2 hours) that AA92593 guarantees[1].

Absolute Target Selectivity Against Off-Target GPCRs and Ion Channels

A critical procurement metric for AA92593 is its exceptional target specificity compared to standard pharmacological inhibitors. In comprehensive radioligand binding assays, AA92593 demonstrated an IC50 of 665 ± 9 nM for human OPN4, while failing to inhibit binding across a panel of 74 other biological targets (including various GPCRs and ion channels) even at concentrations up to 10 µM[1]. This >15-fold selectivity window ensures that observed cellular responses are strictly OPN4-mediated .

Evidence DimensionOff-target binding inhibition
Target Compound Data<5% inhibition at 10 µM across 74 off-target receptors/channels
Comparator Or BaselineBroad-spectrum baseline GPCR inhibitors
Quantified Difference>10 µM selectivity threshold for OPN4 vs. off-targets
ConditionsRadioligand binding assay panel (74 targets) vs. CHOOpn4 cells

Procuring a compound with this level of validated selectivity prevents false-positive data in complex in vivo behavioral and neuroendocrine studies.

Mammalian-Specific OPN4 Antagonism via Unique Binding Residues

AA92593 is uniquely suited for species-specific evolutionary and structural biology studies. Cell-based assays confirm that while AA92593 effectively inhibits light-induced Gq activation in human and mouse melanopsins, it exhibits negligible inhibition against non-mammalian vertebrate and invertebrate melanopsins [1]. This specificity is quantitatively linked to its dependence on the Phe-94, Ser-188, and Ser-269 residues; mutating these residues in mammalian OPN4 reduces the antagonistic effect of AA92593 by up to 24%[2].

Evidence DimensionAntagonistic efficacy (Gq activation inhibition)
Target Compound DataRobust inhibition in wild-type mammalian OPN4
Comparator Or BaselineNon-mammalian melanopsins / mutated mammalian OPN4 (F94C/S188T/S269A)
Quantified Difference~24% reduction in antagonistic effect upon mutation of key binding residues
ConditionsNanoBiT assay measuring light-dependent Gq activation

This precise structural dependency makes AA92593 the ideal pharmacological tool for isolating mammalian-specific melanopsin mechanisms in comparative transgenic models.

In Vivo Retinal Bioavailability and Rapid Clearance Kinetics

For in vivo applications, the pharmacokinetic profile of AA92593 heavily differentiates it from unoptimized systemic sulfonamides. Following a 30 mg/kg intraperitoneal injection in mice, AA92593 successfully crosses the blood-retina barrier, achieving a retinal concentration of ~7.5 µM within 30 minutes [1]. Crucially, it exhibits >95% clearance within 2 hours, allowing for highly controlled, reversible suppression of the pupillary light reflex (PLR) without causing prolonged photopigment disruption .

Evidence DimensionRetinal bioavailability and clearance rate
Target Compound Data~7.5 µM peak at 30 min; >95% clearance at 2 hours
Comparator Or BaselineUnoptimized systemic sulfonamides (baseline)
Quantified DifferenceRapid, reversible temporal control vs. prolonged/unpredictable baseline clearance
Conditions30 mg/kg i.p. dosing in wild-type C57BL/6J mice

Rapid clearance allows researchers to conduct time-locked, reversible behavioral assays on the same animal cohort, significantly reducing procurement costs for in vivo models.

Competitive Binding Efficacy and Reversibility

AA92593 acts as a strictly competitive antagonist against the natural ligand, 9-cis-retinal. In competitive displacement assays using CHOOpn4 cell membranes, AA92593 demonstrated a half-maximal receptor binding concentration (Ki) of 16 ± 2 nM and an apparent Kb of 160 nM in pre-light-exposed cells [1]. While other opsinamides like AA41612 possess higher absolute affinity, the specific saturable and reversible binding kinetics of AA92593 make it the preferred standard for transient, dose-dependent competitive displacement assays .

Evidence DimensionCompetitive binding affinity (Ki)
Target Compound DataKi = 16 ± 2 nM; Kb = 160 nM
Comparator Or Baseline9-cis-retinal (natural agonist) and AA41612 (Ki = 0.43 nM)
Quantified DifferenceReversible, saturable displacement of 9-cis-retinal with a highly validated 160 nM Kb
Conditions[3H]2-AA41612 displacement in CHOOpn4 cell membranes

Its well-documented, reversible binding kinetics make AA92593 the most reliable benchmark for standardizing in vitro calcium flux and radioligand displacement assays.

In Vivo Circadian and Sleep Rhythm Modulation Studies

Utilizing its rapid >95% clearance within 2 hours and proven retinal bioavailability (~7.5 µM) to temporarily block OPN4, enabling the study of non-image-forming photic responses without requiring permanent genetic knockout models [1].

Species-Specific Melanopsin Structural Assays

Leveraging its strict dependence on mammalian-specific residues (Phe-94, Ser-188, Ser-269) as a pharmacological probe for comparative evolutionary biology and site-directed mutagenesis screening[2].

High-Throughput Ocular Drug Screening

Employing AA92593 as a validated benchmark and negative control in FLIPR calcium flux assays for evaluating novel opsinamides, relying on its established IC50 (665 nM) and absolute lack of rod/cone interference [1].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

269.10856464 Da

Monoisotopic Mass

269.10856464 Da

Heavy Atom Count

18

Dates

Last modified: 09-13-2023
Jones et al. Small-molecule antagonists of melanopsin-mediated phototransduction. Nature Chemical Biology, doi: 10.1038/nchembio.1333, published online 25 August 2013 http://www.nature.com/naturechemicalbiology

Explore Compound Types